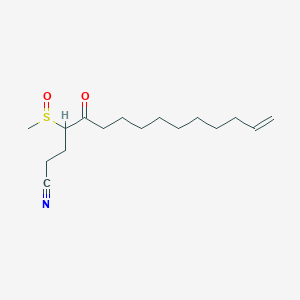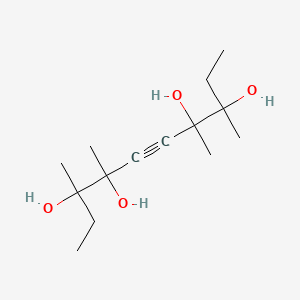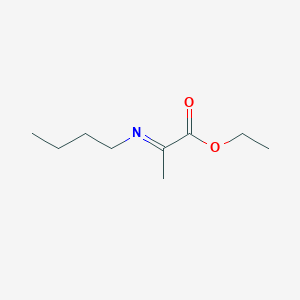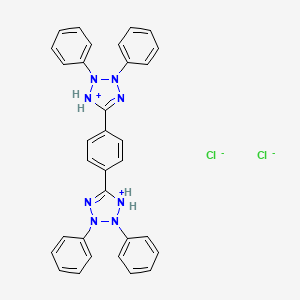
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is a chemical compound known for its unique structure and properties It belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Méthodes De Préparation
The synthesis of 5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves several steps. One common method includes the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones with a primary amino group. This reaction is typically carried out in an aqueous medium in the presence of copper (II) and iron (II) salts, yielding a high purity product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
5,8-Diamino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-2,3-diphenoxyanthraquinone: Known for its use in dye production.
1,4-Diamino-2,3-dichloroanthraquinone: Used in the synthesis of disperse dyes.
Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonate: Another derivative with applications in dye production
Propriétés
Numéro CAS |
64910-87-8 |
|---|---|
Formule moléculaire |
C14H10N2O5S |
Poids moléculaire |
318.31 g/mol |
Nom IUPAC |
5,8-diamino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10N2O5S/c15-7-4-5-8(16)12-11(7)13(17)6-2-1-3-9(22(19,20)21)10(6)14(12)18/h1-5H,15-16H2,(H,19,20,21) |
Clé InChI |
OFWMMSVWNXUBBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
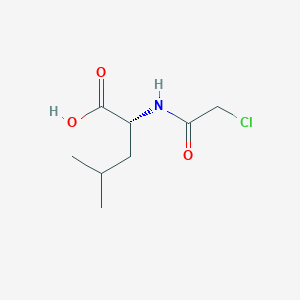
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
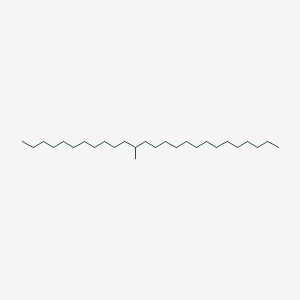
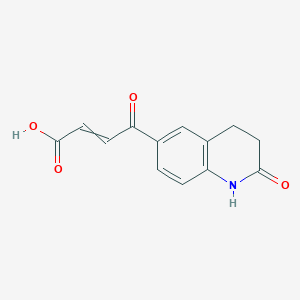
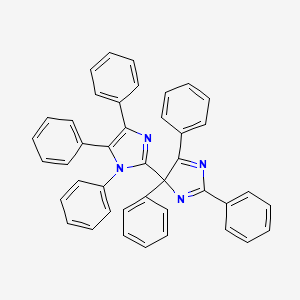
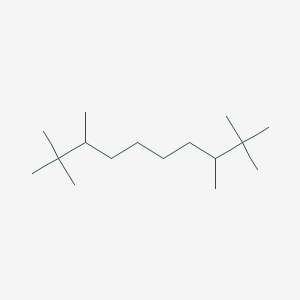
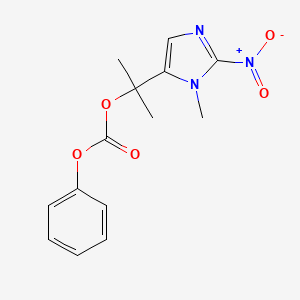
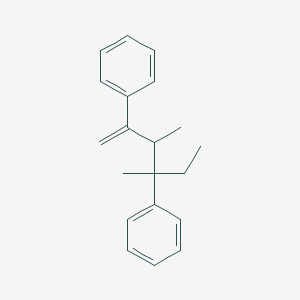
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
